Cas no 116539-60-7 ((R)-Duloxetine)

(R)-Duloxetine structure
(R)-Duloxetine structure
Product Name:(R)-Duloxetine
CAS-nummer:116539-60-7
MF:C18H19NOS
MW:297.414563417435
CID:63236
PubChem ID:10334821
Update Time:2024-11-03

(R)-Duloxetine Chemische en fysische eigenschappen

Naam en identificatie

    • Duloxetine
    • N-Methyl-gama-(1-naphthalenyloxy)-2-thiophenepropanamine
    • (r)-n-methyl-gama-(1-naphthalenyloxy)-2-thiophenepropanamine
    • R-DULOXETINE HCL
    • (R)-Duloxetine
    • Duloxetine intermediate
    • (3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
    • R-Duloxetine
    • Ariclaim
    • Cymbalta
    • N-methyl-3-napthalen-1-oxy-3-thiophen-2-yl-1-amine
    • UNII-TK9VOT90JQ
    • (R)-Doluxitine
    • R-DULOXETINE Oxalate
    • Duloxetine hydrochloride impurity A
    • Duloxetine hydrochloride impurity A -G
    • (R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-aMine hydrochloride
    • Duloxetine impurity A
    • Duloxetine hydrochloride specified impurity A [EP]
    • 2-THIOPHENEPROPANAMINE, N-METHYL-.GAMMA.-(1-NAPHTHALENYLOXY)-, (R)-
    • (3R)-N-methyl-3-(naphthalen-1-yloxy)-3-(2-thienyl)propan-1-amine
    • Duloxetine hydrochloride specified impurity A
    • 116539-60-7
    • TK9VOT90JQ
    • SCHEMBL1200511
    • CHEMBL336920
    • Duloxetine, (-)-
    • PDSP2_000954
    • Duloxetine hydrochloride impurity A [EP]
    • BDBM50136674
    • AC-4731
    • Q27116966
    • (r)-n-methyl-3-(1-naphthoxy)-3-(2-thienyl)propylamine
    • 2-THIOPHENEPROPANAMINE, N-METHYL-.GAMMA.-(1-NAPHTHALENYLOXY)-, (.GAMMA.R)-
    • LY248685
    • (-)-Duloxetine
    • Duloxetine, (R)-
    • 2-Thiophenepropanamine, N-methyl-gamma-(1-naphthalenyloxy)-, (R)-
    • 2-Thiophenepropanamine, N-methyl-gamma-(1-naphthalenyloxy)-, (gammaR)-
    • DULOXETINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • AS-12985
    • DTXCID9073915
    • PDSP1_000970
    • AKOS015895877
    • DULOXETINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
    • (3R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
    • (3R)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
    • CHEBI:36797
    • DTXSID40151424
    • MDL: MFCD09264316
    • Inchi: 1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m1/s1
    • InChI-sleutel: ZEUITGRIYCTCEM-QGZVFWFLSA-N
    • LACHT: S1C=CC=C1[C@@H](CCNC)OC1=CC=CC2C=CC=CC1=2

Berekende eigenschappen

  • Exacte massa: 333.09500
  • Monoisotopische massa: 297.119
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 6
  • Complexiteit: 312
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 49.5A^2
  • XLogP3: 4.3

Experimentele eigenschappen

  • Dichtheid: 1.158
  • Smeltpunt: 160-165°C
  • Kookpunt: 466.2ºC at 760 mmHg
  • Vlampunt: 235.7ºC
  • Brekindex: 1.627
  • PSA: 49.50000
  • LogboekP: 5.82380
  • Specifieke rotatie: -116.0° - -125.0° (c=1, MeOH)

(R)-Duloxetine Beveiligingsinformatie

(R)-Duloxetine Prijsmeer >>

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